

Palmarumycin C3 chemical structure and properties

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Compound of Interest

Compound Name: Palmarumycin C3

Cat. No.: B181729

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Palmarumycin C3: A Comprehensive Technical Guide

Palmarumycin C3 is a naturally occurring spirobisnaphthalene compound isolated from various fungal species, including *Coniothyrium* sp. and the endophytic fungus *Berkleasmium* sp. Dzf12. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, biological activities, and relevant experimental protocols, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers

Palmarumycin C3 possesses a complex pentacyclic structure. Its chemical identity is defined by the following identifiers:

- IUPAC Name: (1aR,7aS)-3,6-dihydroxyspiro[1a,7a-dihydronaphtho[2,3-b]oxirene-2,3'-2,4-dioxatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene]-7-one[1]
- Molecular Formula: C₂₀H₁₂O₆[1]
- SMILES: C1=CC2=C3C(=C1)OC4([C@H]5--INVALID-LINK--C(=O)C6=C(C=CC(=C64)O)O)OC3=CC=C2[1]
- InChI Key: BDXBHYOFNNANPN-RTBURBONSA-N[1]

Caption: 2D Chemical Structure of **Palmarumycin C3**.

Physicochemical Properties

A summary of the key physicochemical properties of **Palmarumycin C3** is presented in the table below. The data is a combination of computed and experimentally determined values.

| Property | Value | Source |
|---------------------|---------------------------------------------------------|---------------------|
| Molecular Weight | 348.31 g/mol | --INVALID-LINK--[1] |
| Appearance | Yellow-green pigment | --INVALID-LINK-- |
| Solubility | Soluble in DMSO, dichloromethane, acetone, and methanol | --INVALID-LINK-- |
| Purity | >95% by HPLC | --INVALID-LINK-- |
| Storage Temperature | -20°C | --INVALID-LINK-- |
| Computed LogP | 2.83890 | --INVALID-LINK--[2] |
| Polar Surface Area | 88.52 Å ² | --INVALID-LINK--[2] |

Biological Activities

Palmarumycin C3 exhibits a range of biological activities, with notable antimicrobial and modest antioxidant properties. It is also known to inhibit Ras farnesyl-protein transferase.

Antimicrobial Activity

Palmarumycin C3 has demonstrated potent activity against a panel of bacteria and fungi. The minimum inhibitory concentration (MIC) values are summarized below.

| Organism | Type | MIC (µg/mL) |
|-----------------------------|---------------|-------------|
| Agrobacterium tumefaciens | Gram-negative | 6.25 |
| Bacillus subtilis | Gram-positive | 6.25 |
| Pseudomonas lachrymans | Gram-negative | 12.5 |
| Ralstonia solanacearum | Gram-negative | 12.5 |
| Staphylococcus haemolyticus | Gram-positive | 6.25 |
| Xanthomonas vesicatoria | Gram-negative | 6.25 |
| Magnaporthe oryzae | Fungus | 12.5 |

Source: Mou Y. et al., Molecules, 2013.[3]

Antioxidant Activity

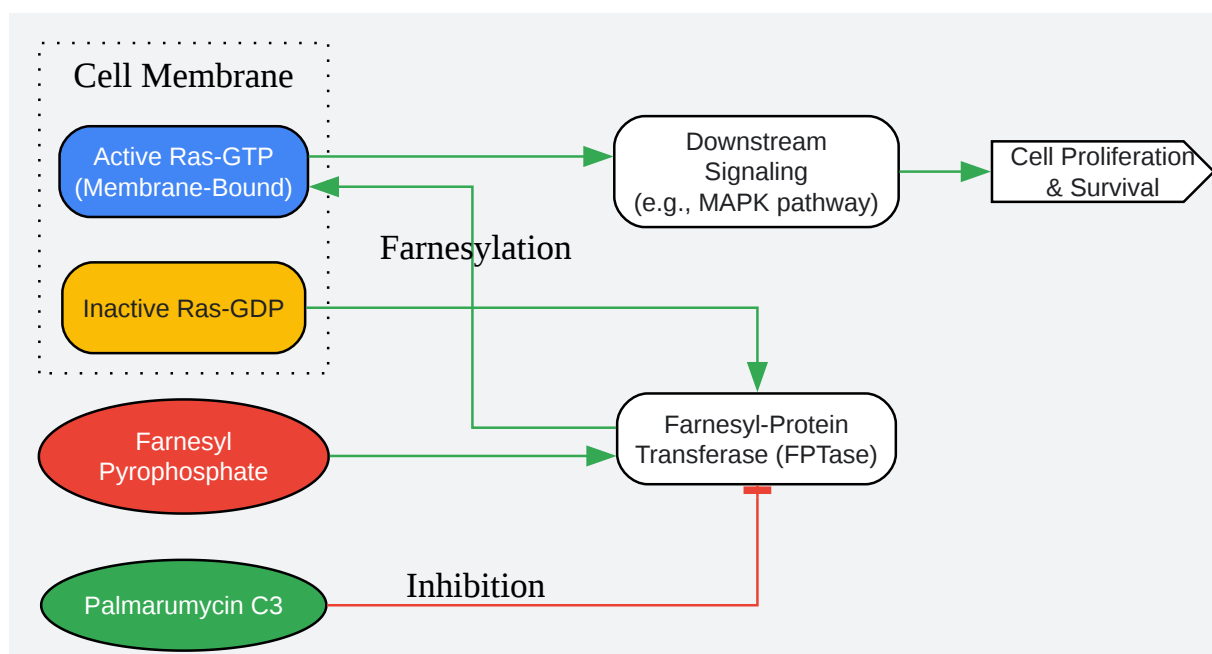
The antioxidant potential of **Palmarumycin C3** has been evaluated using DPPH radical scavenging and β -carotene/linoleic acid bleaching assays.

| Assay | IC ₅₀ (µg/mL) |
|-------------------------------------------|--------------------------|
| DPPH Radical Scavenging | 38.4 |
| β -carotene/linoleic acid Bleaching | 45.6 |

Source: Mou Y. et al., Molecules, 2013.[3]

Signaling Pathway Inhibition

A key reported mechanism of action for **Palmarumycin C3** is the inhibition of Ras farnesyl-protein transferase (FPTase). This enzyme is crucial for the post-translational modification of Ras proteins, which are essential for cell signaling pathways that control cell growth and proliferation. Inhibition of FPTase can disrupt these pathways, making it a target for anticancer drug development.



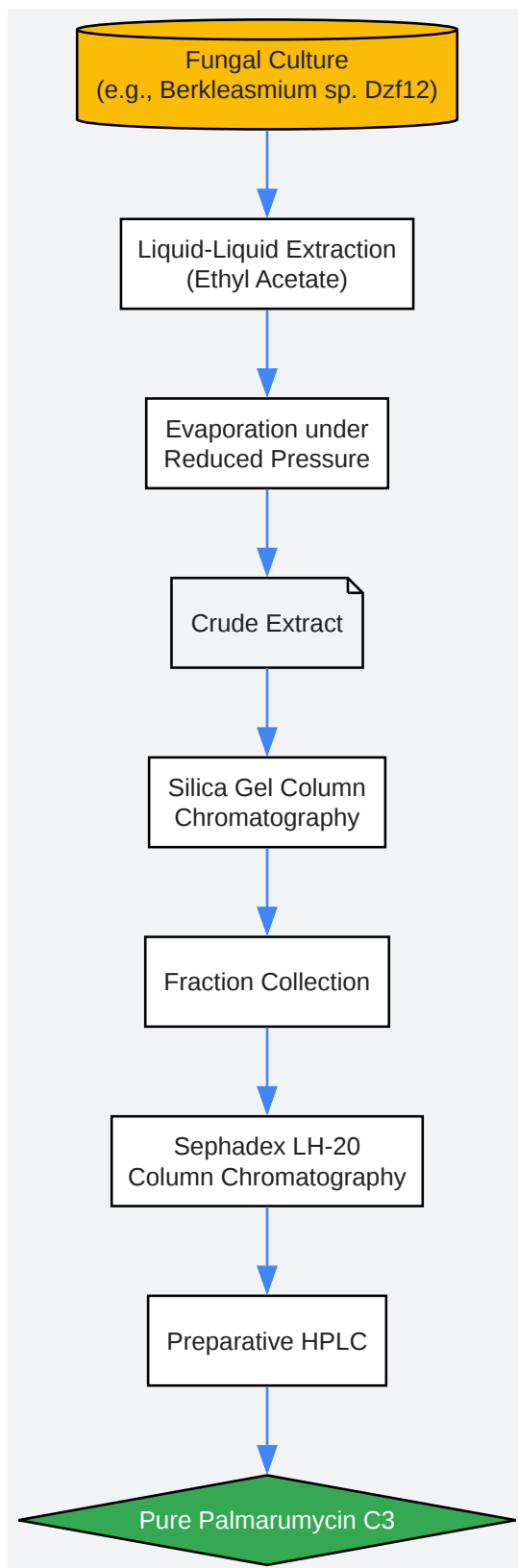
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Caption: Inhibition of Ras farnesylation by **Palmarumycin C3**.

Experimental Protocols

Isolation and Purification of **Palmarumycin C3**

The following is a generalized workflow for the isolation of **Palmarumycin C3** from a fungal culture.



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Caption: General workflow for the isolation of **Palmarumycin C3**.

Detailed Steps:

- **Fermentation:** The endophytic fungus *Berkleasmium* sp. Dzf12 is cultured in a suitable liquid medium.
- **Extraction:** The culture broth is extracted multiple times with an organic solvent such as ethyl acetate.
- **Concentration:** The organic phases are combined and concentrated under reduced pressure to yield a crude extract.
- **Chromatographic Separation:** The crude extract is subjected to a series of chromatographic techniques for purification.
 - **Silica Gel Column Chromatography:** The crude extract is first separated on a silica gel column using a gradient of solvents (e.g., hexane-ethyl acetate).
 - **Sephadex LH-20 Column Chromatography:** Fractions containing **Palmarumycin C3** are further purified on a Sephadex LH-20 column.
 - **Preparative High-Performance Liquid Chromatography (HPLC):** Final purification is achieved by preparative HPLC to yield pure **Palmarumycin C3**.

Antimicrobial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.

- **Preparation of Inoculum:** Bacterial and fungal strains are cultured in appropriate media to a specified cell density.
- **Serial Dilution:** **Palmarumycin C3** is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
- **Inoculation:** Each well is inoculated with the microbial suspension.
- **Incubation:** The plates are incubated under suitable conditions for microbial growth.

- MIC Determination: The MIC is defined as the lowest concentration of **Palmarumycin C3** that completely inhibits visible growth of the microorganism.

Antioxidant Activity Assay (DPPH Radical Scavenging)

- Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
- Sample Preparation: Different concentrations of **Palmarumycin C3** are prepared in methanol.
- Reaction: The **Palmarumycin C3** solutions are mixed with the DPPH solution.
- Incubation: The mixture is incubated in the dark at room temperature.
- Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
- Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value is determined.

This guide provides a comprehensive overview of the current knowledge on **Palmarumycin C3**. Further research is warranted to fully elucidate its mechanisms of action and explore its therapeutic potential.

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